Bacimethrin

描述

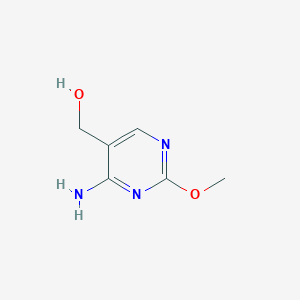

thiamine antagonist from Bacillus megatherium; structure given in first source

属性

IUPAC Name |

(4-amino-2-methoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNHGSNYBLXGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190381 | |

| Record name | Bacimethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-12-8 | |

| Record name | 4-Amino-2-methoxy-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacimethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bacimethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bacimethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACIMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Bacimethrin: A Technical Guide for Researchers

An In-depth Examination of a Potent Thiamine Antimetabolite

Bacimethrin, a naturally occurring pyrimidine analog, presents a compelling case study in antimicrobial drug development through metabolic pathway interference. This technical guide provides a detailed exploration of its mechanism of action, intended for researchers, scientists, and drug development professionals. By understanding the intricate biochemical interactions of this compound, new avenues for the development of targeted antimicrobial agents can be explored.

Executive Summary

This compound acts as a "suicide" inhibitor by hijacking the thiamine (vitamin B1) biosynthesis pathway in susceptible organisms. It is a structural analog of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). Once inside the cell, this compound is enzymatically converted into a toxic analog of thiamine pyrophosphate (TPP), 2'-methoxy-thiamin pyrophosphate (MeOThDP). This fraudulent coenzyme then inhibits a specific subset of essential TPP-dependent enzymes, leading to metabolic disruption and growth inhibition. The targeted nature of this mechanism offers a promising strategy for the development of novel antibiotics.

Mechanism of Action: A Two-Step Deception

The antimicrobial activity of this compound unfolds in two key stages: enzymatic conversion and subsequent inhibition of target enzymes.

2.1. Bioactivation: The Hijacking of the Thiamine Biosynthesis Pathway

This compound's journey to becoming a toxic agent begins with its recognition by the enzymes of the thiamine biosynthesis pathway. It serves as a substrate for the sequential action of three key enzymes:

-

ThiD (Hydroxymethylpyrimidine kinase): This enzyme phosphorylates this compound, initiating its conversion.

-

ThiE (Thiamine-phosphate pyrophosphorylase): This enzyme couples the phosphorylated this compound with the thiazole moiety of thiamine.

-

ThiL (Thiamine-monophosphate kinase): The final phosphorylation step is catalyzed by ThiL, yielding the active toxic metabolite, 2'-methoxy-thiamin pyrophosphate (MeOThDP).

This enzymatic conversion is a critical step, as this compound itself is not the primary inhibitor. Resistance to this compound has been observed in mutants with lesions in the thiD gene, highlighting the importance of this bioactivation process.[1][2]

2.2. Target Inhibition: Disruption of Essential Metabolic Enzymes

The resulting MeOThDP acts as a competitive inhibitor of TPP-dependent enzymes. In Escherichia coli, MeOThDP has been shown to inhibit a specific subset of these enzymes, primarily:

-

α-Ketoglutarate Dehydrogenase: A key enzyme in the citric acid cycle.

-

Transketolase: A central enzyme in the pentose phosphate pathway.

-

1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS): An enzyme involved in the biosynthesis of isoprenoids.[3]

The inhibition of these enzymes disrupts central metabolic pathways, leading to a cascade of downstream effects, including the depletion of essential precursors for biosynthesis and a halt in cellular growth.

Quantitative Data on this compound's Activity

While specific IC50 and Ki values for MeOThDP against its primary targets are not extensively reported in the literature, studies on its interaction with TPP-dependent enzymes provide valuable quantitative insights.

Table 1: Dissociation Constants (Kd) and Activity of MeOThDP with Pyruvate Dehydrogenase (E1p)

| Enzyme | Ligand | Dissociation Constant (Kd) (µM) | Relative Activity (%) |

| E. coli E1p (E1p-ec) | ThDP | - | 100 |

| MeOThDP | - | 6 - 11 | |

| Human E1p (E1p-h) | ThDP | 7.2 ± 0.5 | 100 |

| MeOThDP | 16.2 ± 4.5 | up to 75 |

Data sourced from Nemeria et al. (2016).[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Medium | MIC (µM) |

| Escherichia coli | Defined | Low micromolar range[4] |

| Salmonella enterica | Defined | Inhibitory at 0.13 µM[5] |

| Bacillus megaterium | - | Known to be toxic[1] |

| Streptomyces albus | - | Known to be toxic[1] |

| Yeast | - | Growth inhibition observed[6] |

Note: The inhibitory effect of this compound can be reversed by the addition of exogenous thiamine or HMP.[7]

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard broth microdilution or agar dilution methods.

Broth Microdilution Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no this compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]

References

- 1. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abcam.com [abcam.com]

Unveiling Bacimethrin: A Technical Guide to its Discovery and Isolation from Bacillus megaterium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacimethrin, a pyrimidine analog and a potent thiamin antagonist, has garnered significant interest as a potential antimicrobial agent. Produced by the soil bacterium Bacillus megaterium, its unique mechanism of action offers a promising avenue for combating drug-resistant pathogens. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Bacillus megaterium. The document outlines optimized fermentation conditions, extraction protocols, and chromatographic purification techniques, supplemented with quantitative data and analytical methodologies for the characterization of this promising antibiotic.

Introduction

This compound, with the chemical formula C6H9N3O2, is a structural analog of the pyrimidine moiety of thiamin (Vitamin B1). Its discovery as a metabolic product of Bacillus megaterium and Streptomyces albus marked a significant step in the exploration of naturally occurring antimicrobials[1][2]. The antibacterial and antifungal activity of this compound stems from its role as a thiamin antagonist[1][3]. Within target cells, this compound is enzymatically converted to 2'-methoxythiamin pyrophosphate, which subsequently inhibits the function of thiamin pyrophosphate (TPP)-dependent enzymes, crucial for primary metabolism[4][5]. This disruption of essential metabolic pathways ultimately leads to the inhibition of microbial growth.

Biosynthesis of this compound

The biosynthetic pathway for this compound has been elucidated in detail in Clostridium botulinum and is believed to be conserved in Bacillus megaterium[4][6]. The pathway initiates from the precursor cytidine 5′-monophosphate (CMP) and involves a series of enzymatic reactions encoded by the bcm gene cluster.

A proposed biosynthetic pathway for this compound is as follows:

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from Bacillus megaterium fermentation broth is a multi-step process designed to achieve high purity and yield.

Fermentation of Bacillus megaterium

Optimizing fermentation conditions is critical for maximizing the production of this compound.

Experimental Protocol: Fermentation

-

Strain: Bacillus megaterium (e.g., ATCC 14945).

-

Inoculum Preparation: Aseptically transfer a single colony of B. megaterium from a nutrient agar plate to 50 mL of seed medium in a 250 mL Erlenmeyer flask. Incubate at 30°C for 24 hours with shaking at 200 rpm.

-

Production Medium: A suitable production medium consists of (per liter): 35 g soybean meal, 30 g glucose, 5 g wheat meal, 2 g K2HPO4, 0.005 g CuSO4, 3 g CaCO3, and 3 g NaCl, with the pH adjusted to 7.0[6].

-

Fermentation: Inoculate the production medium with 5% (v/v) of the seed culture. Conduct the fermentation in a suitable bioreactor at 30°C with controlled aeration and agitation for 96-120 hours. Monitor the production of this compound periodically using analytical techniques such as HPLC.

| Fermentation Parameter | Optimal Value/Range |

| Temperature | 30-37°C |

| pH | 6.0-7.5 |

| Agitation | 200-350 rpm |

| Aeration | 1-1.5 vvm |

| Incubation Time | 96-120 hours |

Table 1: Optimized Fermentation Parameters for this compound Production.

Extraction of this compound

Following fermentation, the first step in purification is to separate the biomass and extract the crude this compound from the culture supernatant.

Experimental Protocol: Extraction

-

Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

-

Solvent Extraction: Adjust the pH of the supernatant to 8.0. Perform a liquid-liquid extraction using an equal volume of n-butanol. Repeat the extraction three times to maximize the recovery of this compound into the organic phase.

-

Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Experimental Workflow: Purification

Caption: Chromatographic purification workflow for this compound.

Experimental Protocol: Chromatography

-

Adsorption Chromatography: Dissolve the crude extract in water and apply it to an activated charcoal column. Elute with 80% methanol to recover the adsorbed this compound[6].

-

Ion-Exchange Chromatography: Concentrate the eluate from the previous step and apply it to a cation exchange column (e.g., Amberlite IR-120, H+ form). Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N)[6].

-

Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer to remove salts and other small molecule impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, subject the purified fraction to RP-HPLC on a C18 column. Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to obtain highly pure this compound.

| Purification Step | Typical Yield (%) | Purity (%) |

| Crude Extract | 100 | ~10-20 |

| Adsorption Chromatography | 70-80 | ~40-50 |

| Ion-Exchange Chromatography | 50-60 | ~70-80 |

| Size-Exclusion Chromatography | 40-50 | ~90-95 |

| RP-HPLC | 30-40 | >98 |

Table 2: Estimated Yield and Purity at Each Purification Stage. (Note: These are estimated values and may vary depending on the specific conditions.)

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

An HPLC-UV method can be developed for the quantitative analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 269 nm[6].

-

Quantification: Based on a standard curve generated with a purified this compound standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural features of this compound.

Expected Mass Spectrometry Data

-

Molecular Weight: 155.15 g/mol .

-

ESI-MS (Positive Mode): A prominent peak at m/z 156.0773 [M+H]+[4].

-

Fragmentation Pattern: Collision-induced dissociation of the [M+H]+ ion is expected to yield characteristic fragment ions, such as a loss of water (m/z 138) and fragmentation of the pyrimidine ring (e.g., m/z 81)[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the arrangement of atoms in the this compound molecule.

Expected NMR Data

-

¹H NMR: Characteristic peaks corresponding to the protons of the pyrimidine ring, the hydroxymethyl group, and the methoxy group.

-

¹³C NMR: Resonances for all six carbon atoms in the this compound structure. The spectra would be consistent with the known structure of 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine[1].

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Bacillus megaterium. The detailed protocols for fermentation, extraction, and purification, along with the analytical methodologies, offer a solid foundation for researchers and drug development professionals to explore the potential of this promising antimicrobial compound. Further optimization of the fermentation and purification processes could lead to higher yields, making this compound a more viable candidate for therapeutic development. The unique mode of action of this compound as a thiamin antagonist warrants continued investigation into its efficacy against a broad spectrum of microbial pathogens.

References

- 1. Metabolic products of microorganisms. 239. This compound isolated from Streptomyces albus identification, derivatives, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Bacimethrin Production by Streptomyces albus: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the production of bacimethrin, a thiamine antagonist with antibiotic properties, by the filamentous bacterium Streptomyces albus. This compound holds potential for applications in drug development, and understanding its biosynthesis and regulation is crucial for optimizing its production. This document details the biosynthetic pathway, regulatory mechanisms, and experimental protocols relevant to the cultivation of S. albus and the production, extraction, and quantification of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and microbial biotechnology.

Introduction

Streptomyces albus is a well-known producer of a diverse array of secondary metabolites, including the thiamine antagonist this compound[1]. This compound's mechanism of action involves the inhibition of thiamine biosynthesis, a pathway essential for many microorganisms, making it a compound of interest for antimicrobial research[1]. This guide aims to consolidate the current knowledge on this compound production in S. albus, providing a technical resource for the scientific community to facilitate further research and development.

This compound Biosynthesis Pathway

The biosynthetic pathway for this compound has been elucidated in Clostridium botulinum and is believed to be conserved in other producing organisms like Streptomyces albus[2]. The pathway begins with cytidine 5′-monophosphate (CMP) and involves a series of enzymatic reactions to synthesize the this compound molecule.

The key enzymatic steps are as follows[2]:

-

BcmA: A methylenetetrahydrofolate-dependent hydroxymethylation of CMP to yield 5-hydroxymethylcytidine 5′-monophosphate.

-

BcmB: N-glycosyl bond cleavage to produce 5-hydroxymethylcytosine.

-

BcmC: S-adenosylmethionine-dependent methylation of 5-hydroxymethylcytosine to form this compound.

-

BcmD: Pyrophosphorylation of this compound.

Regulatory Mechanisms of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory network for this compound in S. albus has not been fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.

Key regulatory elements in Streptomyces include:

-

Two-Component Systems (TCS): These systems, typically consisting of a sensor kinase and a response regulator, perceive environmental signals and trigger downstream gene expression.

-

Global Regulators: Proteins that control the expression of multiple genes, including those for primary and secondary metabolism.

-

Pathway-Specific Regulators: Transcriptional activators or repressors located within the biosynthetic gene cluster that directly control the expression of the this compound synthesis genes.

-

Small Molecule Effectors: Molecules such as γ-butyrolactones can act as signaling molecules to coordinate secondary metabolite production.

Quantitative Data on this compound Production

A comprehensive review of the available scientific literature did not yield specific quantitative data on the production titers of this compound from Streptomyces albus under various fermentation conditions. This represents a significant knowledge gap and a key area for future research. The development of optimized fermentation processes will rely on the systematic collection and analysis of such data.

Table 1: this compound Production by Streptomyces albus (Hypothetical Data)

| Fermentation Medium | Carbon Source (g/L) | Nitrogen Source (g/L) | Incubation Time (days) | This compound Titer (mg/L) | Reference |

| TSB | Glucose (30) | Tryptone (17), Soytone (3) | 7 | Data not available | |

| R5 | Sucrose (103) | Casamino acids (0.1) | 10 | Data not available | |

| ISP2 | Malt Extract (10) | Yeast Extract (4), Dextrose (4) | 7 | Data not available |

Note: The table above is a template. Specific quantitative data for this compound production by S. albus is not currently available in the public domain and requires experimental determination.

Experimental Protocols

The following protocols are provided as a starting point for the cultivation of Streptomyces albus, and the extraction and quantification of this compound. These are generalized protocols based on common practices for Streptomyces and will likely require optimization for maximal this compound yield.

Cultivation of Streptomyces albus

Objective: To cultivate S. albus for the production of this compound.

Materials:

-

Streptomyces albus strain

-

Tryptic Soy Broth (TSB) medium or other suitable production medium

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Prepare a seed culture by inoculating 50 mL of TSB medium in a 250 mL baffled flask with a loopful of S. albus spores or a mycelial fragment from a fresh agar plate.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Inoculate the production culture (e.g., 200 mL of production medium in a 1 L baffled flask) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.

-

Monitor the culture periodically for growth (e.g., mycelial dry weight) and this compound production.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. albus culture

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or preparative HPLC.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract.

Materials:

-

Crude this compound extract

-

This compound standard

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Conditions (suggested starting point):

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standard solutions and the sample onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the standard curve.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the investigation and optimization of this compound production in Streptomyces albus.

Conclusion

This technical guide provides a foundational understanding of this compound production by Streptomyces albus. While the biosynthetic pathway has been largely inferred from studies in other organisms, and the specific regulatory network in S. albus remains to be fully detailed, the information presented here offers a solid starting point for research in this area. A critical need exists for the generation and publication of quantitative data on this compound production to guide fermentation optimization and strain improvement efforts. The provided experimental protocols offer a framework for initiating such studies. Further research into the genetic regulation and optimization of fermentation conditions will be instrumental in unlocking the full potential of S. albus as a production host for this promising antibiotic.

References

The Bacimethrin Biosynthetic Gene Cluster in Clostridium botulinum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bacimethrin biosynthetic gene cluster in Clostridium botulinum. This compound is a pyrimidine antibiotic that acts as a thiamin antivitamin, presenting a potential avenue for the development of novel antimicrobial agents. This document details the genetic organization, biosynthetic pathway, and experimental methodologies used to characterize this unique metabolic pathway.

Introduction

Clostridium botulinum, a Gram-positive, anaerobic bacterium, is renowned for producing the potent botulinum neurotoxin. However, its genome also harbors the genetic blueprint for other bioactive molecules, including the antibiotic this compound.[1][2] this compound exhibits antimicrobial activity by interfering with thiamin metabolism, a fundamental pathway in most living organisms.[2][3] The discovery and characterization of the this compound biosynthetic gene cluster have unveiled a novel enzymatic cascade for the synthesis of a thiamin analogue.[2] This guide serves as a comprehensive resource for researchers interested in the biosynthesis of this compound, the enzymes involved, and the potential for antibiotic discovery and development.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster in Clostridium botulinum A ATCC 19397 is an operon containing a set of genes encoding the enzymes necessary for the de novo synthesis of this compound from cytidine 5′-monophosphate (CMP).[1][2] The core biosynthetic genes are co-located with genes predicted to encode an ABC transporter and a thiaminase-I.[1]

Table 1: Genes of the this compound Biosynthetic Gene Cluster in C. botulinum

| Gene | Proposed Function | Homology |

| bcmA | Thymidylate synthase-like | Catalyzes the hydroxymethylation of CMP. |

| bcmB | Putative glycosyltransferase | Catalyzes the N-glycosyl bond cleavage. |

| bcmC | S-adenosylmethionine-dependent methyltransferase | Catalyzes the methylation of the pyrimidine ring. |

| bcmD | Phosphomethylpyrimidine kinase | Catalyzes the phosphorylation of this compound. |

| bcmE | Putative thiaminase-I | May be involved in a resistance mechanism.[2] |

This table summarizes the genes and their proposed functions based on homology and in vitro reconstitution studies.[1][2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from CMP is a multi-step enzymatic process that has been reconstituted in vitro.[2] The pathway involves a series of chemical modifications to the pyrimidine ring of CMP.

Signaling Pathway Diagram

Caption: The biosynthetic pathway of this compound from CMP.

Quantitative Data

Currently, there is a lack of published quantitative data on the this compound biosynthetic pathway in Clostridium botulinum. The primary research has focused on the elucidation of the pathway and the functional characterization of the enzymes through in vitro reconstitution.[2]

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat | Vmax |

| BcmA | CMP, Methylenetetrahydrofolate | Data not available | Data not available | Data not available |

| BcmB | 5-Hydroxymethylcytidine 5'-monophosphate | Data not available | Data not available | Data not available |

| BcmC | 5-Hydroxymethylcytosine, S-adenosylmethionine | Data not available | Data not available | Data not available |

| BcmD | This compound, ATP | Data not available | Data not available | Data not available |

Further research is required to determine the kinetic properties of the this compound biosynthetic enzymes.

Table 3: this compound Production

| Strain | Culture Conditions | This compound Titer (mg/L) |

| Clostridium botulinum A ATCC 19397 | Data not available | Data not available |

The yield of this compound from C. botulinum cultures has not been reported in the literature.

Table 4: Gene Expression Analysis

| Gene | Condition | Fold Change |

| bcmA | Data not available | Data not available |

| bcmB | Data not available | Data not available |

| bcmC | Data not available | Data not available |

| bcmD | Data not available | Data not available |

| bcmE | Data not available | Data not available |

Quantitative gene expression analysis of the this compound biosynthetic gene cluster in C. botulinum has not been documented.

Experimental Protocols

The following protocols are based on the methodologies described in the supplementary information of Cooper et al., 2014.[2]

Cloning, Expression, and Purification of this compound Biosynthetic Enzymes

This workflow outlines the general procedure for obtaining purified Bcm enzymes.

Caption: Workflow for heterologous expression and purification.

Detailed Methodology:

-

Gene Amplification: The bcmA, bcmB, bcmC, bcmD, and bcmE genes are amplified from C. botulinum A ATCC 19397 genomic DNA using high-fidelity DNA polymerase and primers containing appropriate restriction sites.

-

Cloning: The amplified gene products are digested with restriction enzymes and ligated into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine tag for purification.

-

Transformation and Expression: The ligation products are transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole.

-

Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

In Vitro Reconstitution of this compound Biosynthesis

Methodology:

The enzymatic synthesis of this compound is carried out in a stepwise or a one-pot reaction mixture.

-

Reaction Setup: A typical reaction mixture contains buffer (e.g., Tris-HCl), the starting substrate (CMP), and the required cofactors (methylenetetrahydrofolate for BcmA, S-adenosylmethionine for BcmC, and ATP for BcmD).

-

Enzyme Addition: The purified Bcm enzymes are added to the reaction mixture. For the complete biosynthesis, BcmA, BcmB, and BcmC are added.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Analysis: The reaction products are analyzed by reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the formation of this compound and its phosphorylated derivative.

Enzymatic Assays

While specific kinetic assays for the Bcm enzymes have not been detailed, general methodologies for analogous enzymes can be adapted.

-

BcmA (Thymidylate Synthase-like) Assay: The activity of BcmA can be monitored by the conversion of CMP to 5-hydroxymethylcytidine 5'-monophosphate using HPLC.

-

BcmB (Glycosyltransferase) Assay: The cleavage of the N-glycosyl bond by BcmB can be followed by HPLC, monitoring the disappearance of the substrate and the appearance of 5-hydroxymethylcytosine.

-

BcmC (Methyltransferase) Assay: The methylation reaction catalyzed by BcmC can be assayed by monitoring the consumption of S-adenosylmethionine or the formation of S-adenosylhomocysteine using HPLC.

-

BcmD (Kinase) Assay: The kinase activity of BcmD can be determined by monitoring the ATP-dependent phosphorylation of this compound, with product formation analyzed by HPLC.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster in Clostridium botulinum has provided significant insights into the microbial production of a unique thiamin antivitamin.[2] The in vitro reconstitution of the pathway has confirmed the function of the core biosynthetic enzymes. However, a comprehensive understanding of this system requires further investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the kinetic parameters of the Bcm enzymes is crucial for understanding the efficiency of the pathway and for potential bioengineering applications.

-

Production Optimization: Investigating the culture conditions that influence this compound production in C. botulinum could lead to improved yields.

-

Gene Regulation: Studying the regulatory mechanisms that control the expression of the this compound gene cluster will provide a more complete picture of its biological role.

-

Drug Development: Further characterization of the antimicrobial spectrum and mechanism of action of this compound could pave the way for its development as a therapeutic agent.

This technical guide provides a solid foundation for researchers to delve into the fascinating biology of this compound biosynthesis and to explore its potential applications in science and medicine.

References

Understanding the Thiamine Biosynthesis Pathway Inhibition by Bacimethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacimethrin, a pyrimidine analog antibiotic, represents a fascinating example of a prodrug that hijacks a pathogen's own metabolic pathway to exert its antimicrobial effects. This technical guide delves into the intricate mechanism of this compound's action, focusing on its inhibition of the essential thiamine biosynthesis pathway. By serving as a substrate for the very enzymes it ultimately inhibits, this compound is converted into a potent antimetabolite, 2'-methoxy-thiamin pyrophosphate (MeO-TPP). This guide provides a comprehensive overview of the enzymatic activation of this compound, the subsequent inhibition of key thiamine pyrophosphate (TPP)-dependent enzymes, and the experimental methodologies used to elucidate this pathway. Quantitative data on its antimicrobial activity is presented, alongside detailed protocols for relevant assays. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this unique inhibitory mechanism.

Introduction: The Thiamine Biosynthesis Pathway as an Antimicrobial Target

Thiamine (Vitamin B1) is an essential cofactor for all living organisms. In its active form, thiamine pyrophosphate (TPP), it plays a critical role in central carbon metabolism, including carbohydrate and amino acid metabolism[1]. TPP-dependent enzymes are crucial for cellular energy production and the biosynthesis of essential molecules. While humans obtain thiamine from their diet, many bacteria possess a de novo biosynthesis pathway, making this pathway an attractive target for the development of novel antimicrobial agents[2][3].

This compound is a naturally occurring antibiotic produced by bacteria such as Bacillus megaterium and Streptomyces albus[3][4]. It is an analog of the pyrimidine moiety of thiamine, specifically 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)[5][6]. Its antimicrobial activity stems from its ability to be processed by the thiamine biosynthesis and salvage pathways of susceptible bacteria, leading to the formation of a toxic antimetabolite[4][7][8].

The Mechanism of Action: A Trojan Horse Strategy

This compound's inhibitory action is a multi-step process that can be characterized as a "Trojan horse" mechanism. The bacterium actively imports this compound and utilizes its own thiamine biosynthesis enzymes to convert it into a toxic compound.

Enzymatic Activation of this compound

This compound itself is not the active inhibitor. Upon entering the bacterial cell, it is sequentially phosphorylated and coupled with the thiazole moiety of thiamine to form 2'-methoxy-thiamin pyrophosphate (MeO-TPP). This conversion is carried out by the host's own thiamine biosynthetic enzymes[4][7][8]:

-

Hydroxymethylpyrimidine (HMP) Kinase / HMP-Phosphate (HMP-P) Kinase (ThiD): This bifunctional enzyme catalyzes the phosphorylation of this compound, analogous to its natural substrate, HMP.

-

Thiamine Phosphate Synthase (ThiE): This enzyme couples the phosphorylated this compound intermediate with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), the other precursor of thiamine.

-

Thiamine Phosphate Kinase (ThiL): The final phosphorylation step is catalyzed by ThiL, yielding the active inhibitor, MeO-TPP.

References

- 1. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. scilit.com [scilit.com]

- 5. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of Bacimethrin

An In-depth Technical Guide to Bacimethrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring pyrimidine antibiotic that functions as a thiamine antagonist. Isolated from bacteria such as Bacillus megaterium and Streptomyces albus, it exhibits inhibitory activity against a range of bacteria and yeast.[1][2][3] Its mechanism of action involves the metabolic conversion into an analogue of thiamine pyrophosphate, which subsequently inhibits essential thiamine-dependent enzymes, disrupting cellular metabolism. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biosynthesis of this compound. It also includes detailed experimental protocols relevant to its study and evaluation.

Chemical Structure and Identification

This compound is a substituted pyrimidine with a methoxy group at the C2 position and a hydroxymethyl group at the C5 position.

-

IUPAC Name: (4-amino-2-methoxypyrimidin-5-yl)methanol[4]

-

SMILES: COC1=NC=C(C(=N1)N)CO[4]

-

InChI: InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)[4]

-

InChIKey: ZPNHGSNYBLXGOL-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is a compilation of experimental and computed values from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 3690-12-8 | [4][5] |

| Molecular Properties | ||

| Molecular Formula | C₆H₉N₃O₂ | [4][5] |

| Molecular Weight | 155.15 g/mol | [4] |

| Exact Mass | 155.069476538 Da | [4] |

| Physical Properties | ||

| Appearance | Needles | [1] |

| Melting Point | 174 °C (with decomposition) | [1] |

| Optical Activity | Optically inactive | [1] |

| pKa' | 5.2 | [1] |

| Solubility | ||

| Water | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Moderately Soluble | [1] |

| Glacial Acetic Acid | Soluble | [1] |

| Computed Properties | ||

| XLogP3-AA | -0.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

Mechanism of Action

This compound acts as an antimetabolite, specifically targeting the thiamine (Vitamin B1) biosynthesis and utilization pathway. It is an analogue of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[6][7][8]

The toxicity of this compound arises from its intracellular conversion into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host cell's own thiamine biosynthetic enzymes.[5][9][10] This active metabolite then acts as a competitive inhibitor for a subset of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for central metabolism.[10]

Key enzymes inhibited by 2'-methoxy-thiamin pyrophosphate in Escherichia coli include:

By inhibiting these enzymes, this compound disrupts critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway, leading to the cessation of growth.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. toku-e.com [toku-e.com]

- 4. 4-Amino-2-methoxy-5-pyrimidinemethanol | C6H9N3O2 | CID 96318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of a thiamin antivitamin in Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bacimethrin: An In-Depth Technical Guide to its Role as an Antimetabolite in Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacimethrin, a naturally occurring pyrimidine antibiotic, functions as a potent antimetabolite that targets the crucial thiamine (vitamin B1) biosynthesis pathway in various microbes. This technical guide delineates the mechanism of action of this compound, its enzymatic activation into a toxic metabolite, and its subsequent inhibition of key enzymes in central metabolism. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for its study, and visual representations of the involved biochemical pathways and experimental workflows, serving as a critical resource for researchers in microbiology, biochemistry, and antibiotic development.

Introduction

This compound is a structural analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[1][2] Its antimicrobial activity stems from its ability to act as a pro-drug, being metabolized by microbial enzymes into a toxic analog of thiamine pyrophosphate (TPP), the active form of vitamin B1. This guide explores the intricate details of this antimetabolite's function, providing a foundational understanding for its potential application in the development of novel antimicrobial agents.

Mechanism of Action: A Trojan Horse Strategy

The toxicity of this compound is not inherent but is a result of its enzymatic conversion within the microbial cell into 2'-methoxy-thiamin pyrophosphate (MeOThDP).[3] This process, often referred to as "lethal synthesis," effectively hijacks the thiamine biosynthesis and salvage pathways.

Enzymatic Activation of this compound

The key enzyme responsible for the initial step of this compound's activation is hydroxymethylpyrimidine kinase (ThiD) .[2] ThiD, which normally phosphorylates HMP, recognizes this compound as a substrate and catalyzes its conversion to this compound phosphate. Subsequent enzymatic steps, involving other enzymes of the thiamine biosynthesis pathway, lead to the formation of the active toxic metabolite, MeOThDP.[1][3]

dot

Inhibition of TPP-Dependent Enzymes

MeOThDP acts as a competitive inhibitor of several essential TPP-dependent enzymes, disrupting central metabolic pathways.[1][3] The primary targets identified in Escherichia coli are:

-

α-Ketoglutarate Dehydrogenase: A key enzyme in the citric acid cycle.

-

Transketolase: A central enzyme in the pentose phosphate pathway.

-

Deoxy-D-xylulose-5-phosphate Synthase (DXPS): Involved in the biosynthesis of isoprenoids and thiamine.[3]

By inhibiting these enzymes, MeOThDP effectively halts critical metabolic functions, leading to bacteriostasis and, ultimately, cell death.

dot

Quantitative Data on this compound's Antimicrobial Activity

The potency of this compound and its active metabolite has been quantitatively assessed, demonstrating its effectiveness at low concentrations.

| Compound | Organism | Assay | Value | Reference |

| This compound | Salmonella enterica | Minimum Inhibitory Concentration (MIC) on solid minimal medium | 130 nM | [4] |

| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Low micromolar range | [3] |

| 2'-methoxy-thiamine pyrophosphate (MeOThDP) | Escherichia coli | Growth Inhibition | 15 times lower concentration than this compound | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

General Protocol:

-

Media Preparation: Prepare a suitable solid or liquid minimal medium. For solid medium, agar is added.

-

Inoculum Preparation: Grow a culture of the test organism (e.g., Salmonella enterica or Escherichia coli) to a specified optical density and dilute to a standardized cell concentration.

-

Plate Preparation (for solid medium): Incorporate serial dilutions of this compound into the molten agar before pouring the plates.

-

Inoculation: Spot a standardized volume of the microbial suspension onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for a defined period (e.g., 24-48 hours).

-

Observation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[4]

dot

Enzymatic Synthesis and Purification of MeOThDP

Objective: To produce the active metabolite of this compound for in vitro enzyme inhibition assays.

General Protocol:

-

Recombinant Enzyme Expression and Purification: Overexpress and purify the necessary thiamine biosynthesis enzymes, particularly ThiD, from a suitable expression host like E. coli. This is typically achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzymatic Reaction: Incubate purified ThiD and subsequent pathway enzymes with this compound, ATP, and other required cofactors in a suitable buffer.

-

Purification of MeOThDP: Purify the synthesized MeOThDP from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Enzyme Inhibition Assays

Objective: To quantify the inhibitory effect of MeOThDP on target TPP-dependent enzymes.

General Protocol (Example: Transketolase):

-

Enzyme and Substrate Preparation: Purify the target enzyme (e.g., transketolase) and prepare solutions of its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate) and the inhibitor (MeOThDP).

-

Assay Reaction: In a suitable buffer, combine the enzyme, substrates, and varying concentrations of MeOThDP.

-

Activity Measurement: Monitor the enzyme activity over time. For transketolase, this can be done by coupling the reaction to a dehydrogenase and monitoring the change in NAD(P)H absorbance at 340 nm.

-

Data Analysis: Plot enzyme activity against the inhibitor concentration to determine inhibitory parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Resistance Mechanisms

Microbial resistance to this compound can arise through several mechanisms, providing insights into the drug's mode of action and potential limitations.

-

Target Modification: Mutations in the thiD gene can alter the enzyme's structure, reducing its ability to recognize and phosphorylate this compound, thereby preventing the formation of the toxic MeOThDP.[2]

-

Target Overexpression: Increased expression of the thi operon, which encodes for thiamine biosynthesis enzymes, can lead to higher levels of the target enzymes, effectively titrating out the inhibitor.[4]

-

Salvage Pathway Upregulation: The inhibitory effects of this compound can be overcome by the exogenous supply of thiamine or HMP, indicating that microbes with efficient thiamine salvage mechanisms may exhibit resistance.[4]

Conclusion and Future Directions

This compound's role as an antimetabolite highlights a promising strategy for the development of novel antibiotics. By targeting the essential and highly conserved thiamine biosynthesis pathway, this compound exhibits potent antimicrobial activity. The detailed understanding of its mechanism of action, enzymatic activation, and target inhibition provides a solid foundation for further research. Future efforts could focus on the design of this compound analogs with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms. Furthermore, exploring the synergistic effects of this compound with other antimicrobial agents could open new avenues for combination therapies to combat multidrug-resistant pathogens. This technical guide serves as a comprehensive resource to aid in these ongoing and future research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Action of the thiamine antagonist this compound on thiamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Bacimethrin: A Natural Thiamine Antagonist and its Ecological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacimethrin, a naturally occurring pyrimidine antibiotic. It details its microbial sources, biosynthetic pathway, ecological function as a competitive agent, and its mechanism of action as a thiamine antimetabolite. This document is intended for researchers in microbiology, natural products chemistry, and drug development, offering insights into its potential as an antimicrobial agent and its role in microbial community dynamics.

Natural Sources of this compound

This compound is a secondary metabolite produced by a diverse range of bacteria. Initially isolated from Bacillus megaterium and Streptomyces albus, subsequent genomic and chemical analyses have identified its biosynthetic gene cluster in several other species.[1][2][3][4] The presence of this cluster is a strong indicator of an organism's ability to produce the compound. More recently, this compound has also been identified in aquatic environments, where it is associated with cyanobacterial blooms, suggesting a broader distribution and ecological role than previously understood.[5]

| Table 1: Known Natural Sources of this compound | | :--- | :--- | | Organism | Phylum/Group | | Bacillus megaterium | Firmicutes | | Streptomyces albus | Actinobacteria | | Clostridium botulinum (several strains) | Firmicutes | | Clostridium sporogenes | Firmicutes | | Burkholderia pseudomallei (several strains) | Proteobacteria | | Burkholderia thailandensis | Proteobacteria | | Burkholderia glumae | Proteobacteria | | Microcystis aeruginosa | Cyanobacteria |

ngcontent-ng-c4139270029="" class="ng-star-inserted">

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in Clostridium botulinum. It is a relatively simple pathway that begins with a primary metabolite, cytidine 5′-monophosphate (CMP).[1][6][9] The process involves a series of enzymatic modifications catalyzed by proteins encoded in the bcm gene cluster.

The key steps are:

-

Hydroxymethylation: The enzyme BcmA, a thymidylate synthase homolog, catalyzes the hydroxymethylation of CMP to produce 5-hydroxymethylcytidine 5′-monophosphate.[1][6]

-

N-glycosyl Bond Cleavage: BcmB, a glycosyltransferase, cleaves the bond between the ribose sugar and the pyrimidine base, releasing 5-hydroxymethylcytosine.[1][6]

-

Methylation: The final step in forming this compound is the methylation of 5-hydroxymethylcytosine by the S-adenosylmethionine-dependent methyltransferase, BcmC.[1][6]

Caption: Enzymatic conversion of CMP to this compound.

Ecological Role and Mechanism of Action

This compound functions as a potent thiamine antagonist, providing a competitive advantage to the producing organism.[2][10] Its ecological strategy often involves inhibiting the growth of nearby microorganisms that are auxotrophic for thiamine or its pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).

Mechanism of Thiamine Antagonism

This compound itself is not the toxic agent. Its toxicity relies on its structural similarity to HMP, which deceives the target organism's own thiamine biosynthesis and salvage enzymes.[7][11][12] This process, termed "lethal synthesis," converts this compound into a toxic analog of thiamin pyrophosphate (ThDP).

The steps are as follows:

-

Uptake: Target organisms uptake this compound from the environment.

-

Phosphorylation: The enzyme ThiD (hydroxymethylpyrimidine kinase) phosphorylates this compound.[13]

-

Coupling and Pyrophosphorylation: The enzymes ThiE and ThiL then incorporate this modified pyrimidine into the thiamine synthesis pathway, ultimately producing 2′-methoxythiamin pyrophosphate (MeOThDP).[12][13]

-

Enzyme Inhibition: MeOThDP acts as a competitive inhibitor for essential ThDP-dependent enzymes, such as α-ketoglutarate dehydrogenase, transketolase, and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), disrupting central metabolism and leading to growth inhibition.[1][12][14]

Caption: Conversion of this compound to a toxic antimetabolite.

A Coordinated Chemical Warfare Strategy

In many producing organisms, such as C. botulinum, the this compound biosynthetic gene cluster also contains a gene for Thiaminase-I (bcmE).[1][6] This enzyme degrades environmental thiamine, the very nutrient that could otherwise rescue target organisms from this compound's effects. This coordinated strategy involves:

-

Thiamine Depletion: The producer secretes Thiaminase-I, which breaks down any available thiamine in the immediate environment.

-

Antimetabolite Secretion: The producer simultaneously secretes this compound.

This two-pronged attack makes competing microbes more susceptible to this compound's toxic effects by eliminating their primary source of the essential cofactor.[1][6]

Caption: Coordinated strategy of thiamine depletion and antagonism.

Role in Aquatic Ecosystems

Recent studies have highlighted the role of this compound in freshwater cyanobacterial harmful algal blooms (cyanoHABs).[5] Microcystis aeruginosa, a common bloom-forming cyanobacterium, produces this compound. Its concentration in aquatic systems correlates positively with cyanoHAB abundance. This suggests that this compound may contribute to the dominance of these cyanobacteria by suppressing the growth of competing phytoplankton and bacteria that are thiamine auxotrophs.[5][8]

Quantitative Data on Biological Activity

This compound exhibits inhibitory activity against a range of microorganisms. The minimum inhibitory concentration (MIC) can be quite low, demonstrating its potency. Its effects are typically observed in defined minimal media where the target organism cannot rely on scavenging sufficient thiamine to overcome the inhibition.

| Table 2: Inhibitory Concentrations of this compound | | :--- | :--- | :--- | | Target Organism | Condition | Inhibitory Concentration | | Salmonella enterica serovar Typhimurium | Solid minimal medium | 130 nM | | Salmonella enterica serovar Typhimurium | Liquid minimal medium | 516 nM | | Escherichia coli | Minimal medium | Low micromolar range | | Chlamydomonas reinhardtii (thiamin-requiring mutant) | Culture medium | High sensitivity (qualitative) |

ngcontent-ng-c4139270029="" class="ng-star-inserted">

Detailed Methodologies

The study of this compound involves a combination of analytical chemistry, microbiology, and molecular biology techniques.

Isolation and Identification

-

Protocol: this compound is typically isolated from the culture supernatant of producing organisms. The supernatant is subjected to solvent extraction (e.g., with ethyl acetate) followed by chromatographic purification steps. Final identification and structural elucidation are performed using high-resolution mass spectrometry (HR-MS) to determine the exact mass and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[1][3][4]

In Vitro Enzyme Assays

-

Protocol: To confirm the biosynthetic pathway, the bcm genes are cloned and heterologously expressed (e.g., in E. coli), and the resulting enzymes are purified, often via affinity tags like polyhistidine. Each enzyme is then incubated with its putative substrate. The reaction progress is monitored, and the product is identified using reverse-phase high-performance liquid chromatography (HPLC) by comparing the retention time to an authentic standard.[1][6] Mass spectrometry is used to confirm the mass of the product.[1][6]

Antimicrobial Susceptibility Testing

-

Protocol: The inhibitory effect of this compound is quantified using growth assays. For bacteria, this is often done in a 96-well microtiter plate format. Target organisms are grown in a defined minimal medium with and without various concentrations of this compound. Growth is monitored over time by measuring the optical density at 650 nm (OD₆₅₀) using a plate reader.[11] The minimum inhibitory concentration (MIC) is determined as the lowest concentration that prevents visible growth.

Conclusion and Future Directions

This compound is a specialized metabolite with a clear and potent ecological role as a thiamine antimetabolite. Its production by diverse bacteria and cyanobacteria highlights a common strategy of chemical competition in microbial communities. The elegant mechanism of "lethal synthesis," where the target's own enzymes activate the pro-drug, makes it an interesting candidate for antimicrobial research. Future research should focus on exploring the full distribution of this compound producers in various environments, understanding the regulation of its biosynthetic gene cluster, and evaluating its potential for therapeutic development, particularly in the context of overcoming antibiotic resistance.

References

- 1. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolic products of microorganisms. 239. This compound isolated from Streptomyces albus identification, derivatives, synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of a thiamin antivitamin in Clostridium botulinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Bacimethrin's Impact on Thiamin Pyrophosphate (TPP)-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacimethrin, a pyrimidine antibiotic, exerts its antimicrobial effects through a deceptive mechanism targeting the central metabolic pathways dependent on thiamin pyrophosphate (TPP). This technical guide provides an in-depth analysis of the molecular interactions between this compound's active form and key TPP-dependent enzymes. It consolidates quantitative data on enzyme inhibition, details the experimental protocols for assessing these effects, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers in microbiology, enzymology, and drug development exploring this compound as a potential therapeutic agent or a tool for studying microbial metabolism.

Introduction

Thiamin pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes involved in carbohydrate and amino acid metabolism. TPP-dependent enzymes, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are critical for cellular energy production and biosynthetic processes. This compound (4-amino-5-hydroxymethyl-2-methoxypyrimidine) is a naturally occurring antibiotic produced by bacteria like Bacillus megaterium and Streptomyces albus.[1] Its structural similarity to the pyrimidine moiety of thiamin allows it to function as an antimetabolite.[2][3]

The toxicity of this compound is not direct but stems from its intracellular conversion into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host's thiamin biosynthetic enzymes.[1][4] This analog of TPP then acts as a competitive inhibitor of various TPP-dependent enzymes, disrupting vital metabolic pathways and leading to growth inhibition.[4][5][6] This guide delves into the specifics of this inhibitory action, providing quantitative data, detailed experimental methodologies, and visual representations of the involved processes.

Mechanism of Action: From this compound to a TPP Analog

The antibacterial activity of this compound is a multi-step process that begins with its uptake by the microbial cell. Once inside, it enters the thiamin biosynthesis pathway, where it is recognized as a substrate by enzymes such as hydroxymethylpyrimidine kinase (ThiD) and thiamin phosphate synthase (ThiE).[2][7] These enzymes catalyze the conversion of this compound into 2'-methoxythiamin and subsequently into its pyrophosphorylated, active form, 2'-methoxy-thiamin pyrophosphate (MeOThDP).[1][4]

MeOThDP, mimicking the structure of TPP, then binds to the cofactor binding sites of TPP-dependent enzymes. This binding can either lead to a non-functional enzyme-analog complex or support the catalytic reaction at a significantly reduced rate, effectively inhibiting the enzyme's function.[5]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of MeOThDP has been evaluated against several key TPP-dependent enzymes from various organisms. The following tables summarize the available quantitative data, providing a comparative overview of the enzyme kinetics.

Table 1: Inhibition of E. coli TPP-Dependent Enzymes by 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)

| Enzyme | Substrate(s) | Apparent Km (µM) | Vmax (% of TPP) | Reference |

| Pyruvate Dehydrogenase Complex (PDHc) | Pyruvate | 450 ± 50 | 6 - 11 | [5] |

| 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) | Pyruvate, D-Glyceraldehyde 3-phosphate | 150 ± 20 (Pyruvate) | 9 - 14 | [5] |

| α-Ketoglutarate Dehydrogenase Complex (OGDHc) | α-Ketoglutarate | - | No functional substitution | [4][5] |

| Transketolase | - | - | Inhibited | [4] |

Table 2: Competence of Human TPP-Dependent Enzymes with 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)

| Enzyme | Substrate(s) | Apparent Km (µM) | Vmax (% of TPP) | Reference |

| Pyruvate Dehydrogenase Complex (PDHc) | Pyruvate | 25 ± 3 | up to 75 | [5] |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHc) | α-Ketoglutarate | - | No functional substitution | [5] |

Note: A dash (-) indicates that specific quantitative data was not available in the cited literature.

Impact on Key Metabolic Pathways

The inhibition of TPP-dependent enzymes by MeOThDP has profound effects on central carbon metabolism. The primary pathways affected are the Citric Acid (TCA) Cycle and the Pentose Phosphate Pathway (PPP), as well as isoprenoid biosynthesis.

Detailed Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize the inhibitory effects of this compound and MeOThDP.

Synthesis of 2'-Methoxy-thiamin Pyrophosphate (MeOThDP)

Objective: To enzymatically synthesize MeOThDP from this compound for use in enzyme inhibition assays.

Materials:

-

This compound

-

4-methyl-5-(β-hydroxyethyl)thiazole (THZ)

-

ATP, MgCl2

-

Purified recombinant enzymes: ThiD, ThiE, ThiL from E. coli

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Protocol:

-

A reaction mixture is prepared containing this compound, THZ, ATP, and MgCl2 in the buffer solution.

-

The purified enzymes (ThiD, ThiE, and ThiL) are added to the reaction mixture.

-

The mixture is incubated at 37°C for a sufficient period (e.g., 2-4 hours) to allow for the enzymatic conversion.

-

The reaction is monitored for the formation of MeOThDP using High-Performance Liquid Chromatography (HPLC).

-

The product, MeOThDP, is purified from the reaction mixture using an appropriate chromatographic method (e.g., ion-exchange chromatography).

-

The concentration and purity of the synthesized MeOThDP are determined by UV-Vis spectrophotometry and HPLC analysis.

Enzyme Activity and Inhibition Assays

Objective: To determine the kinetic parameters of TPP-dependent enzymes in the presence and absence of MeOThDP.

General Protocol:

-

The activity of the target TPP-dependent enzyme (e.g., PDHc, OGDHc, DXPS) is measured using a specific spectrophotometric or fluorometric assay that monitors the consumption of a substrate or the formation of a product.

-

For reconstitution experiments, the apoenzyme (enzyme without the TPP cofactor) is prepared.

-

The apoenzyme is incubated with either TPP or MeOThDP to form the holoenzyme.

-

The enzymatic reaction is initiated by the addition of the substrate(s).

-

The reaction rate is monitored over time.

-

To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations in the presence of a fixed concentration of TPP or MeOThDP.

-

The data is fitted to the Michaelis-Menten equation to calculate the kinetic constants.

-

For inhibition studies, the assay is performed with varying concentrations of MeOThDP while keeping the TPP and substrate concentrations constant to determine the IC50 or Ki value.

Conclusion and Future Directions

This compound's mechanism of action, through its conversion to the TPP analog MeOThDP, represents a fascinating example of targeted metabolic disruption. The inhibition of multiple, essential TPP-dependent enzymes underscores its potential as a broad-spectrum antimicrobial agent. The quantitative data presented in this guide highlights the differential susceptibility of various enzymes to MeOThDP, with some, like the E. coli OGDHc, being completely inhibited, while others, such as the human PDHc, can utilize the analog with considerable efficiency.[5]

This differential activity opens avenues for the development of species-specific inhibitors. For drug development professionals, the thiamin biosynthesis and utilization pathways are attractive targets for novel antimicrobial agents, as they are essential for bacteria but the cofactor is obtained through diet in humans.[7] Further research should focus on high-resolution structural studies of MeOThDP in complex with its target enzymes to elucidate the precise molecular basis of its inhibitory action. Such studies will be invaluable for the rational design of next-generation antibiotics that exploit this unique metabolic vulnerability.

References

- 1. researchgate.net [researchgate.net]

- 2. Action of the Thiamine Antagonist this compound on Thiamine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The mechanism of action of this compound, a naturally occurring thiamin antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competence of Thiamin Diphosphate-Dependent Enzymes with 2′-Methoxythiamin Diphosphate Derived from this compound, a Naturally Occurring Thiamin Anti-vitamin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of a Thiamin Antivitamin in Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion of Bacimethrin to 2'-methoxy-thiamin pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacimethrin, a naturally occurring pyrimidine analog, exerts its antimicrobial effects through metabolic activation into 2'-methoxy-thiamin pyrophosphate (MTPP). This conversion is deceptively carried out by the host's own thiamin biosynthesis and salvage pathway enzymes. The resulting MTPP then acts as a potent inhibitor of essential thiamin pyrophosphate (TPP)-dependent enzymes, leading to metabolic disruption and growth inhibition. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to MTPP, detailing the pathway, the enzymes involved, and generalized experimental protocols for its investigation. While specific kinetic data for this compound with the involved enzymes is not extensively available in the current literature, this guide offers a framework for researchers to pursue further quantitative studies.

The Conversion Pathway: A Hijacking of Thiamin Biosynthesis

The conversion of this compound to its active form, 2'-methoxy-thiamin pyrophosphate, is a multi-step process catalyzed by three key enzymes of the thiamin biosynthesis pathway: ThiD, ThiE, and ThiL.[1][2] this compound's structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the pyrimidine precursor of thiamin, allows it to enter this pathway as a fraudulent substrate.[3]

The enzymatic cascade proceeds as follows:

-

First Phosphorylation by ThiD: this compound is first phosphorylated by the bifunctional enzyme 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate kinase (ThiD), yielding 2'-methoxy-4-amino-5-hydroxymethylpyrimidine phosphate (M-HMP-P).[4][5] ThiD normally phosphorylates HMP to HMP-P and subsequently to HMP-pyrophosphate (HMP-PP).[5]

-

Second Phosphorylation by ThiD: ThiD then catalyzes a second phosphorylation of M-HMP-P to produce 2'-methoxy-4-amino-5-hydroxymethylpyrimidine pyrophosphate (M-HMP-PP).[4]

-

Condensation with Thiazole by ThiE: 2'-methoxy-HMP-PP is then condensed with 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P), the thiazole precursor of thiamin, by the enzyme thiamin phosphate synthase (ThiE).[2][6] This reaction forms 2'-methoxy-thiamin monophosphate (M-TMP). Mechanistic studies on ThiE have shown that it can accommodate pyrimidine analogs with a methoxy group at the 2' position, indicating its potential role in this conversion.[6]

-

Final Phosphorylation by ThiL: The final step is the phosphorylation of M-TMP by thiamin monophosphate kinase (ThiL) to yield the active antimetabolite, 2'-methoxy-thiamin pyrophosphate (MTPP).[7][8]

The resulting MTPP then inhibits crucial TPP-dependent enzymes in central metabolism, such as transketolase and pyruvate dehydrogenase, leading to the observed antimicrobial activity.[9][10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Substrate specificity in thiamin diphosphate-dependent decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]